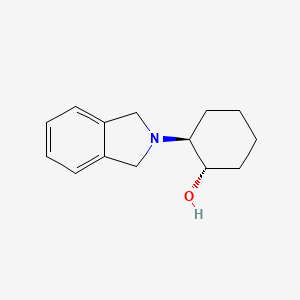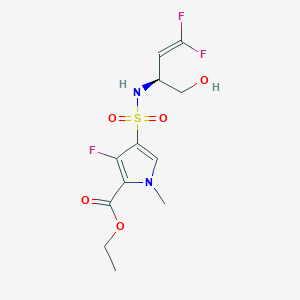
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique chemical structure, which includes a pyrrole ring, a sulfonamide group, and multiple fluorine atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms or other groups in the compound can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.
Industry: Exploring its use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.
Fluoropyrimidines: Compounds with fluorine atoms and pyrimidine rings, used in cancer treatment.
Pyrrole derivatives: Various compounds containing pyrrole rings with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C12H15F3N2O5S |
|---|---|
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
ethyl 4-[[(2S)-4,4-difluoro-1-hydroxybut-3-en-2-yl]sulfamoyl]-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15F3N2O5S/c1-3-22-12(19)11-10(15)8(5-17(11)2)23(20,21)16-7(6-18)4-9(13)14/h4-5,7,16,18H,3,6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
GFTZAAOFOMCICP-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)N[C@H](CO)C=C(F)F)F |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)NC(CO)C=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
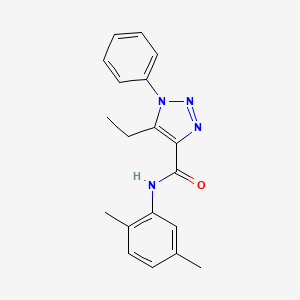
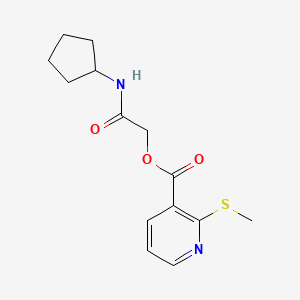
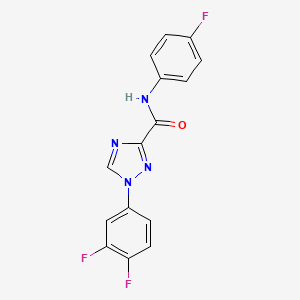
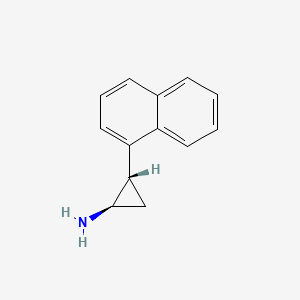
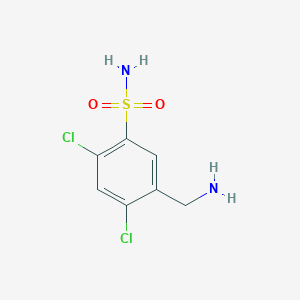
![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
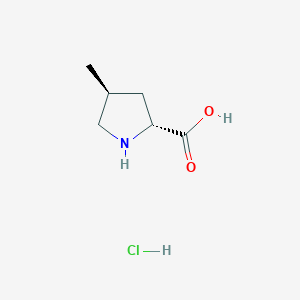
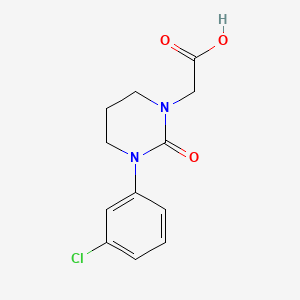
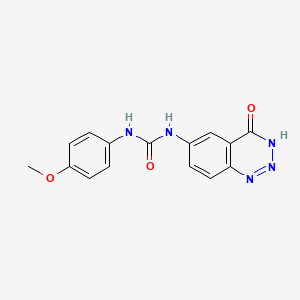
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
